N-[(2-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide
Overview
Description
N-[(2-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide, also known as BPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPB belongs to the class of benzamide derivatives and is known for its ability to modulate specific ion channels in the nervous system.
Mechanism of Action
N-[(2-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide acts as a selective blocker of the Nav1.7 subtype of voltage-gated sodium channels, which are primarily expressed in peripheral sensory neurons. By blocking Nav1.7 channels, this compound can reduce the excitability of these neurons and thereby alleviate pain and other symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a potent analgesic effect in animal models of neuropathic pain and migraine. It has also been shown to reduce seizure activity in animal models of epilepsy. Additionally, this compound has been found to have a low toxicity profile and does not appear to produce significant side effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[(2-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide in lab experiments is its selectivity for Nav1.7 channels, which allows for more precise modulation of neuronal activity. However, this compound may not be effective for all types of neurological disorders, as it primarily targets peripheral sensory neurons. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in humans.
Future Directions
There are several potential future directions for research on N-[(2-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide. One area of interest is the development of more potent and selective Nav1.7 channel blockers based on the structure of this compound. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans, as well as its potential for use in combination with other drugs for the treatment of neurological disorders. Finally, studies are needed to determine the potential for this compound to modulate other ion channels and receptors in the nervous system.
Scientific Research Applications
N-[(2-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, neuropathic pain, and migraine. It has been shown to modulate the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons.
properties
IUPAC Name |
N-[(2-bromophenyl)-phenylmethyl]-3-ethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO2/c1-2-26-18-12-8-11-17(15-18)22(25)24-21(16-9-4-3-5-10-16)19-13-6-7-14-20(19)23/h3-15,21H,2H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLXRCHZBXIPOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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